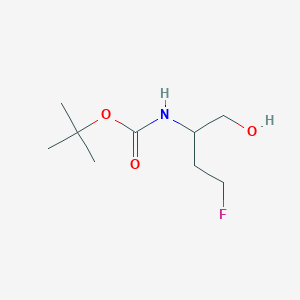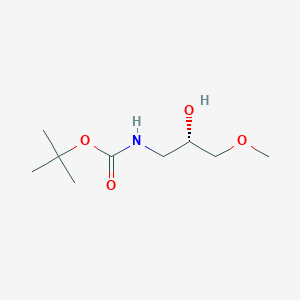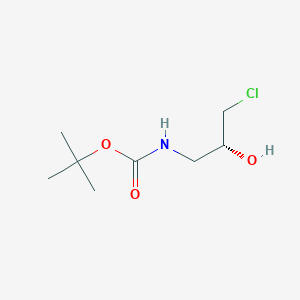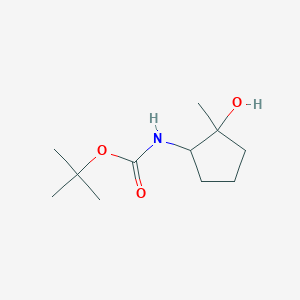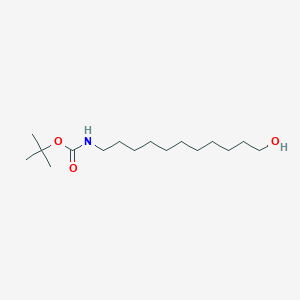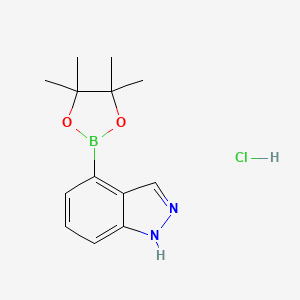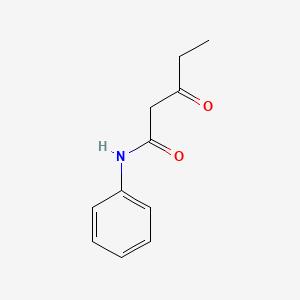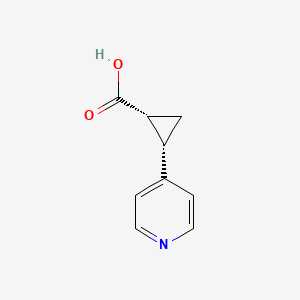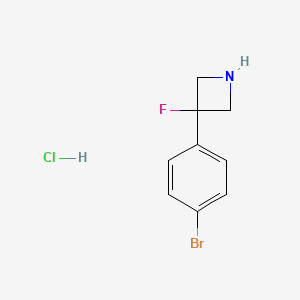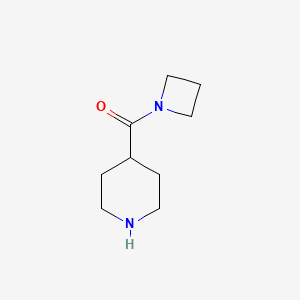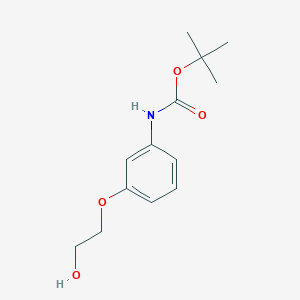![molecular formula C15H22BrNO3 B8093190 b-[(Boc-amino)methyl]-2-bromobenzenepropanol](/img/structure/B8093190.png)
b-[(Boc-amino)methyl]-2-bromobenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-[(Boc-amino)methyl]-2-bromobenzenepropanol: is a chemical compound with the molecular formula C15H22BrNO3. It is characterized by the presence of a bromine atom, a tert-butyl carbamate (Boc) protected amino group, and a hydroxyl group attached to a benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-[(Boc-amino)methyl]-2-bromobenzenepropanol typically involves multiple steps:
Bromination: The starting material, 2-bromobenzenepropanol, is prepared by brominating benzenepropanol using bromine in the presence of a catalyst such as iron(III) bromide.
Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the Boc-protected amino group.
Coupling Reaction: The Boc-protected amino group is then coupled with the brominated benzenepropanol using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in b-[(Boc-amino)methyl]-2-bromobenzenepropanol can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like sodium azide (NaN3) to form azido derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium azide (NaN3), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, b-[(Boc-amino)methyl]-2-bromobenzenepropanol is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block.
Biology
In biological research, this compound can be used to modify biomolecules. The Boc-protected amino group can be deprotected under mild acidic conditions to reveal the free amino group, which can then be conjugated to other biomolecules.
Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical reactions makes it useful for creating drug candidates with desired biological activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatile reactivity allows for the creation of customized products for specific applications.
Mechanism of Action
The mechanism by which b-[(Boc-amino)methyl]-2-bromobenzenepropanol exerts its effects depends on the specific chemical reactions it undergoes. For example:
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The bromine atom is replaced by a hydrogen atom through the donation of electrons from the reducing agent.
Substitution: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
b-[(Boc-amino)methyl]-2-chlorobenzenepropanol: Similar structure but with a chlorine atom instead of bromine.
b-[(Boc-amino)methyl]-2-fluorobenzenepropanol: Similar structure but with a fluorine atom instead of bromine.
b-[(Boc-amino)methyl]-2-iodobenzenepropanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
b-[(Boc-amino)methyl]-2-bromobenzenepropanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity make it suitable for certain substitution reactions that are less favorable with chlorine or fluorine.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-bromophenyl)methyl]-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(19)17-9-11(10-18)8-12-6-4-5-7-13(12)16/h4-7,11,18H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHUPGPFPHEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
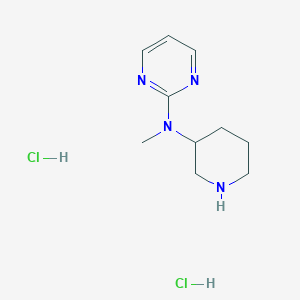
![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidine dihydrochloride](/img/structure/B8093114.png)
